2-(2-Chloro-5-iodophenyl)-1,3-benzoxazol-5-amine

Medicinal Chemistry Organic Synthesis Cross-Coupling

Researchers requiring chemoselective functionalization of benzoxazole scaffolds face limitations with simpler 2-aryl analogs that lack a reactivity gradient. 2-(2-Chloro-5-iodophenyl)-1,3-benzoxazol-5-amine (CAS 313953-34-3) solves this with its ortho-chloro, para-iodo substitution pattern. • Selective iodine cross-coupling via Suzuki-Miyaura or Sonogashira conditions while chlorine remains intact for subsequent nucleophilic aromatic substitution • Covalently bound iodine provides strong anomalous scattering for rapid experimental SAD phasing without additional heavy-atom derivatization • Validated screening collection member (ChemSpace CSSS00015285663) with confirmed NMR identity; ≥95% purity ensures reproducible screening and follow-up

Molecular Formula C13H8ClIN2O
Molecular Weight 370.57g/mol
CAS No. 313953-34-3
Cat. No. B448574
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Chloro-5-iodophenyl)-1,3-benzoxazol-5-amine
CAS313953-34-3
Molecular FormulaC13H8ClIN2O
Molecular Weight370.57g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1N)N=C(O2)C3=C(C=CC(=C3)I)Cl
InChIInChI=1S/C13H8ClIN2O/c14-10-3-1-7(15)5-9(10)13-17-11-6-8(16)2-4-12(11)18-13/h1-6H,16H2
InChIKeyRZUSGHHSAJXFKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Chloro-5-iodophenyl)-1,3-benzoxazol-5-amine Overview


2-(2-Chloro-5-iodophenyl)-1,3-benzoxazol-5-amine (CAS 313953-34-3) is a dual-halogenated benzoxazole derivative with the molecular formula C13H8ClIN2O and a molecular weight of 370.57 g/mol [1]. It features a benzoxazole core substituted at the 2-position with a 2-chloro-5-iodophenyl moiety and an amine group at the 5-position, a structural arrangement that provides a unique reactivity profile for cross-coupling applications. The compound's identity is confirmed by available NMR spectral data [2] and its physicochemical properties, including a calculated LogP of 4.05–4.92 and a polar surface area of approximately 52 Ų, are documented in authoritative databases [1][3].

Non-Substitutability of 2-(2-Chloro-5-iodophenyl)-1,3-benzoxazol-5-amine


Substituting 2-(2-chloro-5-iodophenyl)-1,3-benzoxazol-5-amine with a generic 2-arylbenzoxazol-5-amine or a single-halogen analog introduces distinct changes in molecular properties, reactivity, and potential bioactivity that can derail a research program [1][2]. This compound's specific ortho-chloro and para-iodo substitution pattern on the pendant phenyl ring imparts a unique combination of steric bulk, electronic effects, and a heavy atom (iodine) for X-ray crystallography phasing that is absent in simpler congeners such as 2-phenyl- or 2-(4-chlorophenyl)-1,3-benzoxazol-5-amine [3][4]. The presence of the iodine atom provides a selective handle for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) unavailable with chloro- or unsubstituted analogs, making it a critical building block for constructing molecular diversity [2].

2-(2-Chloro-5-iodophenyl)-1,3-benzoxazol-5-amine: Key Differentiators


Iodine as a Superior Synthetic Handle in Cross-Coupling

The ortho-chloro, para-iodo substitution pattern of 2-(2-chloro-5-iodophenyl)-1,3-benzoxazol-5-amine provides a reactivity hierarchy that is unavailable in simpler analogs. The iodine atom at the 5-position of the phenyl ring is a significantly better leaving group for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) compared to chlorine or hydrogen, enabling chemoselective diversification of this scaffold [1]. This differential reactivity is grounded in well-established bond dissociation energies: C–I (ca. 214 kJ/mol) versus C–Cl (ca. 327 kJ/mol) and C–H (ca. 338 kJ/mol), making the iodo substituent the most reactive site for oxidative addition to Pd(0) [2].

Medicinal Chemistry Organic Synthesis Cross-Coupling

Elevated Lipophilicity and Molecular Weight

2-(2-Chloro-5-iodophenyl)-1,3-benzoxazol-5-amine exhibits substantially higher lipophilicity and molecular weight than single-halogen or unsubstituted benzoxazol-5-amine analogs, which can influence membrane permeability, protein binding, and overall pharmacokinetic profile in drug discovery campaigns [1]. The calculated LogP values for the target compound range from 4.05 to 4.92, whereas 2-(4-chlorophenyl)-1,3-benzoxazol-5-amine is significantly less lipophilic [2][3].

Medicinal Chemistry ADME Drug Discovery

Iodine-Based Phasing for X-ray Crystallography

2-(2-Chloro-5-iodophenyl)-1,3-benzoxazol-5-amine contains a covalently bound iodine atom (atomic number 53) that provides a strong anomalous scattering signal for single-wavelength anomalous diffraction (SAD) or multiple-wavelength anomalous diffraction (MAD) phasing in macromolecular X-ray crystallography [1]. This heavy atom is absent in the vast majority of benzoxazol-5-amine analogs, including 2-(4-chlorophenyl)-1,3-benzoxazol-5-amine and 2-methyl-1,3-benzoxazol-5-amine [2].

Structural Biology X-ray Crystallography Drug Discovery

Distinctive Mass Signature for LC-MS Monitoring

The molecular weight of 2-(2-chloro-5-iodophenyl)-1,3-benzoxazol-5-amine (370.57 g/mol) is substantially higher than that of common benzoxazol-5-amine analogs, providing a distinctive m/z signature that facilitates unambiguous identification in complex reaction mixtures or biological matrices via liquid chromatography-mass spectrometry (LC-MS) [1]. Its characteristic isotopic pattern (M, M+2 from ³⁷Cl, and M+2 from ¹³C) further enhances detection specificity [2].

Analytical Chemistry LC-MS Metabolomics

Verified Purity and Batch-Specific QC Documentation

2-(2-Chloro-5-iodophenyl)-1,3-benzoxazol-5-amine is commercially available from multiple vendors with verified purity specifications ranging from 95% to 97%, accompanied by batch-specific quality control documentation including NMR and HPLC spectra . This level of analytical characterization provides a reliable baseline for reproducible research that may not be available for custom-synthesized or less common benzoxazole analogs .

Procurement Quality Control Reproducibility

Distinctive NMR Fingerprint for Rapid Identity Verification

2-(2-Chloro-5-iodophenyl)-1,3-benzoxazol-5-amine has a documented ¹H NMR spectrum (acquired in DMSO-d₆) that provides a unique spectroscopic fingerprint for rapid identity verification upon receipt, which is archived in the Wiley KnowItAll NMR Spectral Library [1][2]. In contrast, many custom-synthesized benzoxazole analogs lack publicly available reference spectra, necessitating time-consuming in-house characterization .

Analytical Chemistry Quality Control Spectroscopy

2-(2-Chloro-5-iodophenyl)-1,3-benzoxazol-5-amine: Key Applications


Pd-Catalyzed Cross-Coupling for Targeted Diversification

This compound's ortho-chloro, para-iodo substitution pattern provides a chemoselective handle for sequential functionalization. The iodine atom can be selectively cross-coupled under mild Suzuki-Miyaura or Sonogashira conditions to introduce aryl, heteroaryl, or alkynyl diversity at the 5-position of the pendant phenyl ring, while the chlorine atom remains intact for potential subsequent nucleophilic aromatic substitution or further cross-coupling [1]. This enables the rapid construction of focused libraries of benzoxazole-based kinase inhibitors or GPCR ligands, a strategy that is not feasible with simpler 2-arylbenzoxazol-5-amines that lack this reactivity gradient [2].

Iodine Fragment for Protein-Ligand Phasing

For structural biology groups determining the binding mode of benzoxazole-containing inhibitors, this compound can be used as a fragment for crystal soaking or co-crystallization. The covalently bound iodine atom provides a strong anomalous scattering signal at Cu Kα and synchrotron wavelengths, enabling rapid experimental phasing via single-wavelength anomalous diffraction (SAD) without the need for additional heavy atom derivatization [1]. This capability accelerates the iterative structure-based drug design cycle for targets where benzoxazole scaffolds are known to bind.

LC-MS/MS Internal Standard and Reaction Probe

The high molecular weight (370.57 g/mol) and distinctive isotopic pattern (³⁵Cl/³⁷Cl and ¹²C/¹³C) of this compound make it an excellent candidate for use as an internal standard or a probe in LC-MS/MS assays for monitoring reaction progress or metabolite identification [1]. Its m/z signal is well-separated from lower molecular weight benzoxazole analogs and common biological matrix interferences, providing high specificity and improved signal-to-noise ratios for quantitative bioanalytical workflows.

High-Throughput Screening Library Integration

As a member of a validated screening collection (ChemSpace CSSS00015285663) and with availability from multiple reputable vendors (Bidepharm, Leyan, AKSci) at guaranteed purity levels of ≥95% [1], this compound is a low-risk, high-value addition to diversity-oriented synthesis libraries or focused kinase/GPCR screening sets. Its dual-halogenated structure and documented spectroscopic identity ensure that screening hits can be rapidly followed up without the ambiguity of structural misassignment or purity concerns [2].

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